Phosphonic acid, (1-hydroxydecyl)-

Description

Significance of Phosphonic Acid Derivatives in Scientific Inquiry

Phosphonic acids are a significant class of organophosphorus compounds that garner substantial interest across numerous scientific disciplines. mdpi.comresearchgate.net Characterized by a stable carbon-phosphorus (C-P) bond, they are structural analogues of phosphate (B84403) esters but exhibit greater resistance to hydrolysis. nih.govnih.gov This inherent stability makes them robust molecules suitable for a wide range of conditions. researchgate.net The phosphonic acid functional group consists of a phosphorus atom bonded to a carbon atom, a doubly bonded oxygen atom, and two hydroxyl groups (-PO(OH)₂). researchgate.netnih.gov

Their utility spans materials chemistry, biology, and medicine. nih.gov In materials science, they are used as linkers to connect metal ions, forming metal phosphonates and metal-organic frameworks (MOFs). researchgate.net They are also employed for the functionalization of surfaces, to prevent corrosion, stabilize nanocrystals, and prepare emulsions. d-nb.infobeilstein-journals.org In the biological and medical fields, phosphonic acid derivatives are investigated for their bioactive properties, including potential as antibacterial and antiviral drugs, enzyme inhibitors, and agents for bone targeting. researchgate.netnih.govresearchgate.net Their ability to mimic natural phosphates allows them to interact with biological systems, and they play a role in natural biochemical processes. mdpi.com Furthermore, they serve analytical purposes in techniques like immobilized metal affinity chromatography. researchgate.netresearchgate.net

Structural Characteristics and Functional Implications of the (1-Hydroxydecyl)phosphonic Acid Scaffold

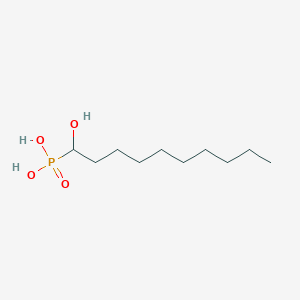

(1-Hydroxydecyl)phosphonic acid is an organophosphorus compound with the chemical formula C₁₀H₂₃O₄P and a molecular weight of approximately 238.26 g/mol . smolecule.com Its structure is defined by three key components:

A phosphonic acid head group [-P(O)(OH)₂], which is polar and hydrophilic.

A hydroxyl group (-OH) attached to the alpha-carbon (the carbon atom directly bonded to the phosphorus atom).

A ten-carbon alkyl chain (decyl group), which is non-polar and lipophilic (hydrophobic).

This combination of a hydrophilic head and a long, lipophilic tail confers amphiphilic properties upon the molecule, allowing it to function as a surfactant. smolecule.comresearchgate.net The presence of both hydrophilic and lipophilic domains enables it to be effective at interfaces, such as in oil-water emulsions. smolecule.com The hydroxyl group on the alpha-carbon further distinguishes it within the broader class of alkylphosphonic acids, influencing its chemical reactivity and interaction with other molecules. The geometry around the phosphorus atom in phosphonic acids is typically a distorted tetrahedron. nih.govbeilstein-journals.org

Properties of (1-Hydroxydecyl)phosphonic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₂₃O₄P smolecule.com |

| Molecular Weight | ~238.26 g/mol smolecule.com |

| Key Functional Groups | Phosphonic Acid [-P(O)(OH)₂], Hydroxyl [-OH], Decyl Chain [-C₁₀H₂₁] |

| Primary Characteristic | Amphiphilic (possesses both hydrophilic and lipophilic properties) smolecule.com |

Overview of Current Research Trajectories for (1-Hydroxydecyl)phosphonic Acid Analogues

The unique scaffold of (1-hydroxydecyl)phosphonic acid places it within the family of α-hydroxyalkylphosphonic acids, a group of compounds with diverse and promising research applications. Current research trajectories for these analogues focus primarily on their biological activities and their use in materials science.

In the biomedical field, there is significant interest in α-hydroxyphosphonates and related derivatives as biologically active agents. nih.govresearchgate.net Research has explored their potential as antimicrobial compounds, with some lipophilic hydroxyalkyl phosphonic acids showing activity against Gram-positive organisms. smolecule.comresearchgate.net The structural similarity to natural substrates makes them candidates for enzyme inhibitors. researchgate.net For instance, studies have investigated the use of catanionic aggregates formed from phosphonic acids and lipophilic amines as potential inhibitors for viruses like HIV. nih.govbeilstein-journals.orgsmolecule.com Furthermore, related compounds such as α-aminophosphonates are being synthesized and evaluated for their anticancer activities against various cell lines. nih.govresearchgate.net

In materials science and analytical chemistry, long-chain alkylphosphonic acids are prime candidates for creating functional surfaces. An analogue, 11-hydroxyundecylphosphonic acid, is used to form self-assembled monolayers (SAMs) on metal oxide surfaces like titanium oxide. sigmaaldrich.com These hydroxyl-terminated SAMs can be used to immobilize proteins and other biomolecules, which is a critical technology for developing biosensors and biocompatible materials for biomedical applications. sigmaaldrich.com The ability of the phosphonic acid group to act as a robust linker is also exploited in the synthesis of hybrid materials and for preparing solid phases for chromatography techniques. researchgate.netresearchgate.net

Comparison of (1-Hydroxydecyl)phosphonic Acid Analogues

| Compound Name | Structural Characteristics | Primary Research Focus/Application |

|---|---|---|

| (1-Hydroxydecyl)phosphonic acid | α-hydroxy group, C10 alkyl chain | Antimicrobial potential, surfactant properties. smolecule.com |

| Etidronic acid ((1-Hydroxyethylidene)bisphosphonic acid) | Two phosphonic acid groups on the same carbon, C2 backbone. matrix-fine-chemicals.comwikipedia.org | Bone resorption inhibition, scale and corrosion inhibition. wikipedia.org |

| Methylphosphonic acid | Simple methyl group attached to phosphonic acid. smolecule.com | Studied for its stability and environmental impact. smolecule.com |

| Aminomethylphosphonic acid | Contains an amino group alongside the phosphonic acid. smolecule.com | Exhibits different biological activities due to the amino group. smolecule.com |

| 11-Hydroxyundecylphosphonic acid | Hydroxyl group at the end of an 11-carbon chain. sigmaaldrich.com | Formation of self-assembled monolayers (SAMs) for biosensors. sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

91014-71-0 |

|---|---|

Molecular Formula |

C10H23O4P |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

1-hydroxydecylphosphonic acid |

InChI |

InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10(11)15(12,13)14/h10-11H,2-9H2,1H3,(H2,12,13,14) |

InChI Key |

HCYXLYKBTHPXQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(O)P(=O)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Principles of 1 Hydroxydecyl Phosphonic Acid

Protonation Equilibria and Solution-State Speciation of Hydroxyalkylphosphonic Acids

Phosphonic acids are Brønsted acids, and specifically, they are diprotic. nih.govatamanchemicals.com This means they can donate two protons in aqueous solutions, leading to different ionic species depending on the pH of the medium. The first proton, from one of the P-OH groups, is strongly acidic, with pKa₁ values typically ranging from 1 to 2.9. nih.govresearchgate.net The second proton is significantly less acidic, with pKa₂ values generally between 5.7 and 8.2. researchgate.net

The protonation equilibria for a generic α-hydroxyalkylphosphonic acid (H₂A) can be represented as follows:

H₂A ⇌ H⁺ + HA⁻ (governed by pKa₁)

HA⁻ ⇌ H⁺ + A²⁻ (governed by pKa₂)

Consequently, the dominant species of (1-hydroxydecyl)phosphonic acid in an aqueous solution is pH-dependent:

At low pH (pH < pKa₁), the fully protonated, neutral form (H₂A) predominates.

In the intermediate pH range (pKa₁ < pH < pKa₂), the monoanion (HA⁻) is the major species.

At high pH (pH > pKa₂), the molecule exists primarily as the dianion (A²⁻).

This behavior is crucial for its interactions in biological and chemical systems, as the charge state dictates its solubility, coordination ability, and surface activity. nih.gov The increased acidity of phosphonic acids compared to their carboxylic acid analogues is a key feature, making them effective chelating agents and surface modifiers. nih.govresearchgate.net

| Compound Type | pKa₁ | pKa₂ | Reference |

|---|---|---|---|

| Alkylphosphonic Acids | 1.1 - 2.3 | 5.7 - 8.2 | researchgate.net |

| Phenylphosphonic Acid | 1.42 | 6.92 | researchgate.net |

| (1-Hydroxydecylidene)bisphosphonic Acid (Predicted) | 1.98 | N/A | chemicalbook.com |

Reaction Mechanisms of P-C Bond Formation and Cleavage Relevant to (1-Hydroxydecyl)phosphonic Acid

The phosphorus-carbon (P-C) bond is a defining feature of phosphonates, conferring high stability compared to the P-O-C linkage in phosphate (B84403) esters. nih.gov Its formation is a key step in the synthesis of (1-hydroxydecyl)phosphonic acid, while its cleavage is less common but mechanistically significant.

The synthesis of α-hydroxyalkylphosphonic acids like (1-hydroxydecyl)phosphonic acid does not typically proceed via classical Sₙ1 or Sₙ2 substitution at a carbon center to form the P-C bond. Instead, the P-C bond is most commonly formed through the nucleophilic addition of a phosphorus(III) reagent to the carbonyl group of an aldehyde—in this case, decanal (B1670006). This process is exemplified by the Pudovik and Abramov reactions. nih.govacgpubs.org

Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite (B83602) (a dialkyl ester of phosphonic acid) to an aldehyde. nih.govnih.gov The mechanism is initiated by a base, which deprotonates the phosphite to generate a potent phosphorus-centered nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of decanal. nih.gov Subsequent protonation of the resulting alkoxide yields the diethyl or dimethyl ester of (1-hydroxydecyl)phosphonic acid.

Abramov Reaction: This related pathway uses a trialkyl phosphite, which attacks the aldehyde's carbonyl group. nih.gov The reaction can be catalyzed by acids, which protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the phosphite. nih.gov An intermediate then undergoes rearrangement to form the α-hydroxyphosphonate ester.

In both cases, the desired (1-hydroxydecyl)phosphonic acid is obtained through the subsequent acid-catalyzed hydrolysis of the phosphonate (B1237965) ester product. mdpi.commdpi.com This step cleaves the P-O-alkyl ester bonds without breaking the stable P-C bond.

The hydroxy group on the α-carbon of the resulting phosphonate ester can also undergo nucleophilic substitution. For instance, it can be replaced by a halogen or an amino group, making α-hydroxyphosphonates versatile intermediates for other functionalized phosphonates. mdpi.comnih.gov

While the P-C bond is robust, the α-hydroxyphosphonate structure can undergo several mechanistically important reactions.

Rearrangement: A significant reaction is the base-catalyzed rearrangement of α-hydroxyphosphonates into phosphate esters, sometimes known as the phosphonate-phosphate rearrangement. nih.govresearchgate.netresearchgate.net The mechanism generally involves the deprotonation of the hydroxyl group, followed by the migration of the phosphonyl group from carbon to oxygen, with the concurrent breaking of the P-C bond. researchgate.net This transformation is facilitated by substituents that can stabilize a carbanion intermediate. researchgate.net

Elimination: Elimination reactions are relevant in contexts such as the conversion of α-aminophosphonates to α-hydroxyphosphonates. This can occur through deamination, where the amino group is converted into a good leaving group, which is then eliminated. While not a direct reaction of (1-hydroxydecyl)phosphonic acid itself, it represents a synthetic pathway where elimination principles are applied in the broader class of substituted phosphonates.

P-C Bond Cleavage: The cleavage of the P-C bond in phosphonates is generally difficult and requires harsh conditions or specific structural features. nih.govnih.gov However, theoretical and experimental studies have shown that it can occur under acidic conditions for certain α-aminophosphonates, proceeding through protonation steps followed by P-C bond scission. nih.gov For other phosphonates, the presence of electron-withdrawing groups on the carbon atom can facilitate nucleophilic displacement at phosphorus, leading to P-C bond cleavage. nih.gov

Surface Interaction Mechanisms with Metal Oxides and Minerals

A defining characteristic of phosphonic acids, including (1-hydroxydecyl)phosphonic acid, is their exceptionally strong binding affinity for a wide range of metal oxide surfaces. nih.govresearchgate.net This property allows them to act as powerful surface modifiers, corrosion inhibitors, and coupling agents.

Phosphonic acids chemisorb (form chemical bonds) onto the surfaces of various metal oxides, including those of titanium (TiO₂), iron (Fe₂O₃, Fe₃O₄), zinc (ZnO), and tin (e.g., indium tin oxide, ITO). acs.orgresearchgate.netrsc.orgnih.gov The process involves the interaction between the phosphonic acid headgroup and the metal hydroxide (B78521) groups or Lewis acid sites on the oxide surface. researchgate.netresearchgate.net

This strong adsorption leads to the formation of dense, often well-ordered, self-assembled monolayers (SAMs) on the substrate. rsc.orgresearchgate.net The long decyl chain of (1-hydroxydecyl)phosphonic acid would orient away from the surface, creating a hydrophobic layer that can alter the surface properties, such as wettability and corrosion resistance. The stability of these layers is significantly higher than those formed by analogous carboxylic acids or silanes. researchgate.net Studies on various alkylphosphonic acids have demonstrated their ability to passivate aluminum surfaces and modify the work function of transparent conductive oxides like ITO and ZnO. nih.govnih.gov

The chemisorption of phosphonic acids on metal oxide surfaces occurs via the deprotonation of the acidic P-OH groups and the formation of strong iono-covalent bonds between the phosphonate oxygen atoms and the metal ions on the surface (e.g., P-O-Ti, P-O-Fe, P-O-Zn). nih.govresearchgate.netnih.gov

The exact nature of this coordination can vary, involving one, two, or three of the phosphonate oxygen atoms, leading to different binding modes:

Monodentate: One P-O-Metal bond is formed.

Bidentate: Two P-O-Metal bonds are formed, which can be either chelating (to the same metal ion) or bridging (to two different metal ions).

Tridentate: All three oxygen atoms (one from P=O and two from P-OH) coordinate to surface metal ions.

The predominant binding mode depends on factors such as the specific metal oxide, the surface crystal face, surface hydration, and the packing density of the monolayer. rsc.orgacs.org For example, studies on titanium dioxide suggest that bidentate and tridentate modes are common, where the P-OH groups deprotonate to form P-O-Ti linkages. nih.govacs.org On zinc oxide, a tridentate binding mode has been reported for octadecylphosphonic acid. rsc.org

Although the phosphonate binding is very strong, ligand exchange reactions can still occur at the surface. researchgate.netnih.gov One phosphonic acid molecule in solution can displace another that is already adsorbed on the surface, an equilibrium process that is important for understanding the dynamic nature of these modified interfaces. researchgate.net

Role of Hydroxyl and Phosphonic Acid Moieties in Directed Surface Adsorption and Reactivity

The molecular structure of (1-hydroxydecyl)phosphonic acid is distinguished by two key functional groups: a phosphonic acid headgroup [-PO(OH)₂] and a hydroxyl group (-OH) at the alpha-position to the phosphorus atom. This dual functionality governs its interaction with surfaces, dictating both its adsorption behavior and subsequent reactivity. The phosphonic acid moiety serves as a robust anchoring group, while the hydroxyl group contributes to intermolecular interactions and offers a site for further chemical modification. nih.govnih.gov

The phosphonic acid group has a strong affinity for and forms stable bonds with a variety of metal oxide surfaces, such as titanium, aluminum, and iron oxides. nih.govresearchgate.net The three oxygen atoms of the phosphonic acid group—one in a phosphoryl (P=O) double bond and two in hydroxyl (P-OH) groups—can engage in coordination or iono-covalent bonds with the metal atoms on the substrate surface. nih.govbeilstein-journals.org This interaction typically involves the deprotonation of one or both P-OH groups, leading to the formation of strong M-O-P bonds. researchgate.net The specific binding mode can vary depending on the surface crystallography, coverage density, and environmental conditions, including monodentate, bidentate (chelating or bridging), and tridentate coordination. acs.org For instance, studies on phenylphosphonic acid have shown that the binding motif can transition from a tridentate to a bidentate arrangement as surface coverage approaches a saturated monolayer. acs.org

Research on α-hydroxyoctyl phosphonic acid (HPA), a close structural analog of (1-hydroxydecyl)phosphonic acid, demonstrates its effective chemisorption on ilmenite (B1198559) (FeTiO₃) surfaces. researchgate.net Spectroscopic analyses, including X-ray Photoelectron Spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR), confirm that HPA chemically adsorbs onto the ilmenite surface, forming P-O-Fe and P-O-Ti bonds. researchgate.net The presence of the α-hydroxyl group plays a crucial secondary role by facilitating the formation of intermolecular hydrogen bonds between adjacent adsorbed molecules. researchgate.net This interaction promotes a more compact and ordered self-assembled monolayer, enhancing the surface coverage and hydrophobicity. researchgate.net

The hydroxyl group also provides a reactive site for further functionalization after the molecule has been anchored to a surface. nih.gov For example, monolayers of similar hydroxy-terminated phosphonic acids on titanium have been activated using reagents like N,N'-carbonyldiimidazole (CDI) to subsequently bind proteins or other amine-containing molecules. nih.gov This highlights the dual role of the functional groups: the phosphonic acid ensures strong surface attachment, while the accessible hydroxyl group allows for tailored surface reactivity.

Table 1: Spectroscopic Evidence for Surface Adsorption of Hydroxyalkyl Phosphonic Acids

| Spectroscopic Technique | Analyte/Surface | Observation | Implication | Reference |

|---|---|---|---|---|

| XPS | α-hydroxyoctyl phosphonic acid on Ilmenite | Shift in P 2p and O 1s binding energies after adsorption. | Indicates chemical reaction and bond formation (P-O-Ti, P-O-Fe) between the phosphonic acid and the metal oxide surface. | researchgate.net |

| FTIR | α-hydroxyoctyl phosphonic acid on Ilmenite | Changes in vibrational bands corresponding to P-O bonds. | Confirms chemisorption of the phosphonate species onto the ilmenite surface. | researchgate.net |

| Zeta Potential | α-hydroxyoctyl phosphonic acid on Ilmenite | Shift to more negative values after adsorption. | Suggests strong chemical adsorption of the anionic phosphonate species onto the surface. | researchgate.net |

| XPS | (11-hydroxyundecyl)phosphonic acid on Titanium | O 1s spectrum shows distinct peaks for P=O (531.4 eV) and a broader peak for P-OH/C-OH (532.8 eV). | Allows for the characterization of the chemical state of the functional groups in the adsorbed monolayer. | nih.gov |

Redox Chemistry Involving Phosphonic Acid Species at Interfaces (e.g., P(III) oxidation to P(V))

The phosphorus atom in (1-hydroxydecyl)phosphonic acid exists in the +5 oxidation state (P(V)), characterized by the tetrahedral arrangement with a P=O double bond and three single bonds to carbon and oxygen. nih.govbeilstein-journals.org This is the most stable oxidation state for phosphorus under typical environmental conditions. However, phosphorus can exist in lower oxidation states, such as P(III) in phosphinic acids (also known as phosphonous acids) and phosphites, or P(I) in hypophosphites. pnas.orgresearchgate.net

The redox chemistry at interfaces involving phosphorus compounds often revolves around the oxidation of lower-valent phosphorus species to the P(V) state. While (1-hydroxydecyl)phosphonic acid itself is already fully oxidized, its formation or interaction at an interface can be part of a redox process. For instance, a key synthetic route to phosphonic acids is the oxidation of their P(III) precursors, the corresponding phosphinic acids (R-P(H)(O)OH). nih.govresearchgate.net This transformation from P(III) to P(V) is a fundamental reaction in organophosphorus chemistry.

At a reactive interface, such as the surface of a catalytic metal oxide or an electrode, a P(III) precursor could be oxidized in situ to form a surface-bound phosphonate. The oxidation of P(III) compounds to their P(V) counterparts (tertiary phosphine (B1218219) oxides, phosphinates, and phosphonates) can be achieved efficiently under mild conditions using various oxidizing agents. researchgate.net For example, Selectfluor is an effective reagent for this purpose. researchgate.net Electrochemical methods can also drive the oxidation of P(III) phosphines to P(V) species, with the mechanism often involving electron transfer at the anode. chemrxiv.org

In biogeochemical cycles, phosphonates are sometimes referred to as a form of "reduced phosphorus" relative to inorganic phosphate, because the direct carbon-phosphorus (C-P) bond has a greater potential for electron sharing than a phosphate-oxygen (P-O) bond. pnas.org While the formal oxidation state is +5, their distinct chemistry warrants consideration in redox cycles. The environmental occurrence of phosphite (P(III)) and hypophosphite (P(I)) and their microbial oxidation to phosphate (P(V)) indicates that phosphorus redox transformations are relevant natural processes that can occur at solid-water interfaces. pnas.org

Table 2: Oxidation States and Redox Reactions of Phosphorus Species

| Phosphorus Compound Class | General Formula | Oxidation State of P | Typical Redox Reaction | Reference |

|---|---|---|---|---|

| Phosphinic Acid | R-P(H)(O)OH | +3 (P(III)) | Oxidation to Phosphonic Acid | nih.govresearchgate.net |

| Phosphonic Acid | R-P(O)(OH)₂ | +5 (P(V)) | Stable; product of P(III) oxidation | nih.gov |

| Phosphite | HPO(OH)₂ | +3 (P(III)) | Oxidation to Phosphate | pnas.org |

| Phosphate | PO(OH)₃ | +5 (P(V)) | Most oxidized and common form | pnas.org |

Coordination Chemistry and Supramolecular Architectures Involving 1 Hydroxydecyl Phosphonic Acid

Complexation Behavior with Transition Metal Ions and Lanthanides

(1-Hydroxydecyl)phosphonic acid exhibits a strong affinity for a variety of transition metal ions and lanthanides. The phosphonic acid group, in particular, is a highly effective ligand for coordinating with metal cations. nih.gov This interaction is not limited to simple salt formation but often involves the creation of complex coordination compounds with specific stoichiometries and geometries.

The interaction of phosphonic acids with metal ions is a fundamental aspect of their chemistry, leading to the development of a wide array of materials. The specific properties of the resulting complexes are highly dependent on the nature of the metal ion, the reaction conditions, and the presence of other functional groups on the phosphonic acid molecule.

Multidentate Binding Modes and Chelation Specificity of the Phosphonic Acid Group

The phosphonic acid group, -P(O)(OH)₂, is a key player in the coordination chemistry of (1-hydroxydecyl)phosphonic acid due to its ability to act as a multidentate ligand. This means that it can bind to a metal center through more than one of its oxygen atoms simultaneously, a process known as chelation. This chelation effect significantly enhances the stability of the resulting metal complexes compared to monodentate ligands.

The binding mode of the phosphonate (B1237965) anchor group can vary depending on factors such as surface coverage when forming self-assembled monolayers. science.gov At low coverages, a tridentate binding motif, where all three oxygen atoms of the phosphonate group coordinate to the surface, is often observed. As the coverage increases towards monolayer saturation, a transition to a bidentate chelation can occur. science.gov This flexibility in coordination allows for the formation of diverse and stable structures.

The presence of the α-hydroxy group in (1-hydroxydecyl)phosphonic acid introduces an additional potential coordination site. This can lead to the formation of a stable six-membered chelate ring involving the hydroxyl oxygen and one of the phosphonate oxygens. researchgate.net This type of chelation is a recurring motif in the solution structures of similar α-hydroxy phosphonic acid complexes. researchgate.net The ability to form such stable chelate rings contributes to the high affinity of these molecules for certain metal ions, including calcium. nih.govnih.gov

Design of Metal-Organic Frameworks (MOFs) and Hybrid Materials Utilizing Phosphonic Acid Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of phosphonic acids, such as (1-hydroxydecyl)phosphonic acid, as the organic linkers has led to the development of a significant subclass of these materials known as phosphonate-based MOFs. nih.govrsc.org These materials are synthesized by combining metal salts with the phosphonic acid ligand, often under hydrothermal conditions. nih.govstmarytx.edu

The resulting phosphonate-based hybrid materials can range from densely layered structures to hierarchically nanoporous ones. rsc.org The strong and versatile coordination of the phosphonic acid group to metal centers allows for the creation of robust frameworks with high thermal and chemical stability. academie-sciences.fr The organic component, in this case, the decyl chain of (1-hydroxydecyl)phosphonic acid, can be functionalized to introduce specific properties into the material, such as hydrophobicity or sites for further chemical reactions.

A key advantage of using phosphonic acids in MOF synthesis is the potential for creating materials with a high degree of homogeneity, as self-condensation of the P-OH groups is less likely to occur under typical sol-gel conditions compared to Si-OH groups in silica-based materials. academie-sciences.fr The incorporation of phosphonate groups can also be achieved through a two-step sol-gel process, where a metal alkoxide precursor is first reacted with the phosphonic acid before hydrolysis and condensation to form the oxide network. academie-sciences.fr

The design of MOFs with specific functionalities is an active area of research. For example, MOFs bearing free hydroxy groups have been rationally designed and synthesized for enhanced uptake of pollutants from water. nih.gov The presence of the hydroxyl group in (1-hydroxydecyl)phosphonic acid could be similarly exploited to create MOFs with tailored adsorption properties.

Supramolecular Assembly via Hydrogen Bonding and Ionic Interactions

Beyond coordination with metal ions, (1-hydroxydecyl)phosphonic acid can self-assemble into complex supramolecular architectures through non-covalent interactions, primarily hydrogen bonding and ionic interactions. nih.govresearchgate.net The phosphonic acid group is a potent hydrogen bond donor and acceptor, capable of forming multiple intermolecular hydrogen bonds. mdpi.com

Ionic interactions also play a crucial role in the assembly of these molecules, particularly when the phosphonic acid is partially or fully deprotonated. The resulting phosphonate anions can interact electrostatically with counter-ions or with protonated amine groups in co-crystals, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.netrsc.orgnih.gov The interplay between hydrogen bonding and ionic interactions allows for a high degree of control over the resulting supramolecular structure. researchgate.net This principle of using non-covalent interactions to guide self-assembly is a cornerstone of supramolecular chemistry and has been used to create a wide variety of functional materials. rsc.orgresearchgate.net

Fabrication of Self-Assembled Monolayers (SAMs) on Diverse Substrates

(1-Hydroxydecyl)phosphonic acid is an excellent candidate for the formation of self-assembled monolayers (SAMs) on a variety of oxide-containing substrates. SAMs are highly ordered molecular assemblies that form spontaneously upon the immersion of a suitable substrate into a solution of the surface-active molecule. researchgate.net The phosphonic acid headgroup has a strong affinity for metal oxide surfaces, forming a stable, covalent or near-covalent bond.

This property has been extensively utilized to modify the surfaces of materials like titanium, gold (with an oxide layer), and silica (B1680970). nih.govnih.govnih.gov The formation of a (1-hydroxydecyl)phosphonic acid SAM on a titanium surface, for example, would result in a surface terminated with hydroxyl groups and long alkyl chains. The hydroxyl groups at the outer surface of the monolayer can then be used for further chemical modifications, such as the attachment of bioactive molecules. nih.gov

The process of SAM formation typically involves incubating the substrate in a dilute solution of the phosphonic acid, followed by rinsing to remove non-adsorbed molecules. researchgate.net The quality and stability of the resulting monolayer depend on several factors, including the cleanliness of the substrate, the solvent used, and the deposition time. The long decyl chain of (1-hydroxydecyl)phosphonic acid promotes the formation of a densely packed and well-ordered monolayer due to van der Waals interactions between adjacent chains.

The ability to form robust and functional SAMs makes (1-hydroxydecyl)phosphonic acid a valuable tool for surface engineering, with potential applications in areas such as biocompatible coatings for medical implants, corrosion protection, and the fabrication of molecular electronic devices. nih.govnih.gov

Advanced Applications in Materials Science and Catalysis Research Focus

Interfacial Engineering and Surface Functionalization for Advanced Materials

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, enabling the precise tuning of surface properties such as wetting, adhesion, and biocompatibility. Phosphonic acids, including (1-hydroxydecyl)phosphonic acid, are particularly effective for modifying metal and metal oxide surfaces. The phosphonic acid group forms strong, hydrolytically stable covalent bonds with surface hydroxyl groups present on materials like stainless steel, alumina, and silicon oxides. nih.govtdl.org

This robust anchoring allows for the creation of self-assembled monolayers (SAMs) where the alkyl chains—in this case, the decyl group—orient away from the surface. This process effectively transforms a high-energy, hydrophilic oxide surface into a low-energy, hydrophobic one. The presence of the alpha-hydroxyl group can further influence the packing and orientation of the molecules within the monolayer.

Recent research has explored the use of phosphonic acid-functionalized polymers to enhance material properties. For instance, polyurethane dispersions (PUDs) have been functionalized with phosphonic acid groups to significantly improve their adhesion to substrates like hydroxyapatite (B223615) and stainless steel. nih.gov Quartz crystal microbalance with dissipation (QCM-D) studies have demonstrated a greatly enhanced affinity of these functionalized polymers for such surfaces, indicating strong interfacial binding. nih.gov This principle of using phosphonic acid moieties as powerful adhesion promoters is directly applicable to molecules like (1-hydroxydecyl)phosphonic acid for creating durable, functional coatings and interfaces on a variety of advanced materials.

Selective Adsorption and Separation Technologies for Metal Ions and Minerals

The chelating nature of the phosphonic acid group, often enhanced by the adjacent hydroxyl group, makes (1-hydroxydecyl)phosphonic acid and its analogs valuable in technologies for selective separation.

There is a growing need for efficient adsorbents for the removal of heavy metal ions from aqueous solutions. Research has focused on creating hybrid materials that combine the high surface area of inorganic substrates with the selective binding capabilities of organic functional groups.

A notable development is the synthesis of phosphonic acid-functionalized grafted sepiolite (B1149698) nanohybrids. nih.govnih.gov Sepiolite, a natural fibrous clay mineral, serves as the substrate. The process involves:

Silanization: The sepiolite surface is first treated with a silane (B1218182) coupling agent to introduce vinyl groups.

Graft Polymerization: A monomer, such as glycidyl (B131873) methacrylate (B99206) (GMA), is then grafted onto the silanized sepiolite via free radical polymerization. nih.gov

Phosphonation: The resulting nanohybrid is treated with phosphoric acid, which opens the epoxide rings of the GMA units and introduces phosphonic acid groups onto the polymer chains. nih.govnih.gov

The resulting phosphonic acid-functionalized grafted sepiolite nanohybrid (PGE₃-P) exhibits a high affinity for certain metal ions. nih.gov Batch adsorption studies have shown its effectiveness in removing copper (Cu(II)) ions from water, with a maximum adsorption capacity of 134.5 mg/g. nih.gov The selectivity is attributed to the strong interaction between the phosphonic acid groups and the copper ions. nih.govnih.gov Kinetic and thermodynamic analyses indicate that the adsorption is a spontaneous and endothermic process that follows a pseudo-second-order model, fitting well with the Langmuir isotherm. nih.govnih.gov

Froth flotation is a critical process in mineralogy for separating valuable minerals from gangue. The efficiency of this process relies on collectors, which are surfactants that selectively adsorb onto the target mineral surface, rendering it hydrophobic. Alpha-hydroxyalkyl phosphonic acids and their derivatives have proven to be highly effective collectors for various oxidized ores.

The collector molecule adsorbs onto the mineral surface via its polar head group, while its non-polar hydrocarbon tail extends into the aqueous phase, making the surface hydrophobic. This allows air bubbles to attach to the mineral particles and carry them to the surface as a froth.

Hemimorphite: Research has demonstrated that 1-hydroxydodecylidene-1,1-diphosphonic acid (HDDPA), a compound structurally related to (1-hydroxydecyl)phosphonic acid, is a superior collector for hemimorphite (a zinc silicate). mdpi.com It shows excellent flotation performance and selectivity against quartz, particularly in a pH range of 7.0 to 11.0. mdpi.com Contact angle measurements confirm that HDDPA selectively adsorbs onto the hemimorphite surface, significantly increasing its hydrophobicity. mdpi.com

Cassiterite: For cassiterite (a tin oxide), phosphonic acid collectors are well-established. Studies on compounds like (1-hydroxy-2-methyl-2-octenyl) phosphonic acid (HEPA) and 1-hydroxy dodecene-1,1-diphosphonic acid (HDDPA) have shown high recovery rates over a broad pH range. nih.gov The adsorption is primarily due to chemisorption between the phosphonic acid anion and the tin species on the mineral surface. nih.gov

Ilmenite (B1198559): α-hydroxyoctyl phosphinic acid, another related collector, has been successfully used for the flotation of ilmenite (an iron titanium oxide), demonstrating the versatility of this class of compounds. mdpi.com

The table below summarizes the effectiveness of similar phosphonic acid collectors in mineral flotation.

| Mineral | Collector Example | Effective pH Range | Key Finding | Reference |

|---|---|---|---|---|

| Hemimorphite | 1-hydroxydodecylidene-1,1-diphosphonic acid (HDDPA) | 7.0 - 11.0 | Superior performance and selectivity against quartz. | mdpi.com |

| Cassiterite | (1-hydroxy-2-methyl-2-octenyl) phosphonic acid (HEPA) | 2.0 - 9.0 | Recovery rate remained above 90% with 50 mg/L of collector. | nih.gov |

| Ilmenite | α-hydroxyoctyl phosphinic acid | - | Demonstrated good flotation response. | mdpi.com |

Catalytic Applications of Phosphonic Acid Derivatives

The acidic nature and coordinating ability of the phosphonic acid group enable its use in various catalytic systems, from acting as a Brønsted acid to modulating the activity of advanced single-atom catalysts.

The conversion of biomass, particularly cellulose (B213188), into valuable platform chemicals is a key goal of sustainable chemistry. This process often requires the depolymerization of cellulose, which consists of D-glucose units linked by β-1,4-glycosidic bonds. nih.gov This breakdown can be catalyzed by acids.

While strong mineral acids are effective, they pose challenges related to corrosion, separation, and waste generation. nih.gov This has led to research into solid and recyclable acid catalysts. The P-OH group in phosphonic acids can function as a Brønsted acid site, capable of donating a proton to catalyze hydrolysis reactions.

Research on phenylboronic acid derivatives appended with phosphonic acid moieties has shown their ability to hydrolyze cellulose in water at nearly neutral pH values. researchgate.net The phosphonic acid group is believed to act as a weak Brønsted acid, promoting the hydrolysis of the glycosidic bonds and leading to the formation of water-soluble oligosaccharides. researchgate.net The mechanism involves the protonation of a glycosidic oxygen atom, which weakens the C-O bond and facilitates its cleavage by water. This demonstrates the potential of catalysts incorporating phosphonic acid groups, such as (1-hydroxydecyl)phosphonic acid, in the depolymerization of polysaccharides under relatively mild conditions.

Single-atom catalysts (SACs) represent the frontier of heterogeneous catalysis, offering maximum atom efficiency and unique reactivity. The catalytic properties of the single metal atom are highly sensitive to its local coordination environment. Organic ligands can be used to modulate the electronic structure of the metal center and, consequently, its catalytic performance.

Recent theoretical and experimental studies have shown that organic phosphonic acids can effectively tune SACs for CO₂ hydrogenation, a critical reaction for producing methanol (B129727) and other value-added chemicals. researchgate.netpolinema.ac.id

In one study using density functional theory (DFT), fluoromethylphosphonic acid (FMPA) was used to modify a molybdenum single-atom catalyst supported on magnesium hydride (Mo/MgH₂). researchgate.netpolinema.ac.id The key findings were:

Electronic Modulation: The phosphonic acid reduced the electron density at the molybdenum atom site.

Intermediate Stabilization: This electronic modification stabilized key reaction intermediates and transition states during CO₂ hydrogenation.

Reduced Energy Barriers: The stabilization effect significantly lowered the activation energy barriers for the rate-determining steps of the reaction. researchgate.netpolinema.ac.id

This modulation switched the preferred reaction pathway to the reverse water-gas shift (RWGS) pathway, favoring the production of methanol with high selectivity. researchgate.netpolinema.ac.id Similarly, phosphonic acid monolayers on Pt/Al₂O₃ catalysts have been shown to control CO₂ adsorption and influence the rate of CO₂ hydrogenation, with the binding enthalpy of CO₂ strongly correlating with the reaction rate. researchgate.net This research highlights a sophisticated strategy where molecules like (1-hydroxydecyl)phosphonic acid could be employed to rationally design new SAC systems with enhanced activity and selectivity for important gas conversion reactions.

Catalysis in Polymerization and Material Synthesis

The role of (1-hydroxydecyl)phosphonic acid in catalysis and material synthesis is primarily centered on its function as a surface modifier and a component in creating structured materials, rather than as a classical catalyst for bulk polymerization. Its bifunctional nature, with a robust anchoring group and a reactive terminal group, allows for the synthesis of highly organized molecular layers that can possess catalytic properties.

Research into phosphonic acids has highlighted their potential as Brønsted acid catalysts, a property endowed by the acidic protons of the phosphonic acid group. nih.gov This acidity can be harnessed for reactions such as the depolymerization of cellulose or the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov While specific studies detailing (1-hydroxydecyl)phosphonic acid as a polymerization catalyst are limited, its surface-bound form creates an acidic interface that could catalyze reactions at the material's surface.

In the broader context of material synthesis, phosphorus-containing compounds serve as critical components in controlled polymerization processes. For instance, certain phosphonic and phosphinic acid derivatives can act as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersity. rsc.orgmdpi.com

The primary application in material synthesis for (1-hydroxydecyl)phosphonic acid and its analogues is the formation of Self-Assembled Monolayers (SAMs). nih.govprinceton.edu This "bottom-up" approach allows for the construction of ultra-thin, highly ordered films on a variety of metal oxide surfaces, such as silicon oxide, aluminum oxide, and titanium oxide. nih.govprinceton.edursc.orgmdpi.com The synthesis process involves the strong, covalent binding of the phosphonic acid headgroup to the substrate's native oxide layer, while the alkyl chains pack together through van der Waals forces, creating a dense, organized layer. princeton.edumdpi.com The terminal hydroxyl groups of the assembled molecules then form the new surface, imparting specific functionality (e.g., hydrophilicity, sites for further chemical reaction) to the underlying material. These SAMs are foundational in fabricating devices for molecular electronics and sensors. nih.govrsc.org

Bio-Interfacial Materials for Biomolecule Immobilization and Biosensing Architectures (e.g., BMP-2 immobilization)

The ability of (1-hydroxydecyl)phosphonic acid and similar long-chain hydroxy-functionalized phosphonic acids to form stable, well-ordered self-assembled monolayers makes them exceptional candidates for creating bio-interfacial materials. These interfaces are critical for mediating the interaction between synthetic materials (e.g., medical implants, sensor chips) and biological systems. The SAM acts as a molecular bridge, providing a stable, biocompatible, and functionalizable surface for the attachment of biomolecules. nih.gov

A significant application of this technology is the immobilization of proteins for tissue engineering and regenerative medicine. Research has demonstrated the successful use of a structurally similar compound, (11-hydroxyundecyl)phosphonic acid, to functionalize titanium surfaces for the specific purpose of immobilizing Bone Morphogenetic Protein 2 (BMP-2). nih.gov BMP-2 is a potent growth factor that induces bone formation, and its stable immobilization on implant surfaces is highly desirable. In this application, the phosphonic acid monolayer is first formed on the titanium, creating a covalent linkage with the surface oxide. The terminal hydroxyl groups of the monolayer are then activated, for example with carbonyldiimidazole, to allow for the covalent binding of the protein. nih.gov

The covalent attachment of the phosphonic acid to the titanium surface is a critical factor for the long-term stability of the interface. This binding is confirmed through surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS), which can detect the transformation of P-OH bonds in the free molecule to P-O-Ti bonds upon immobilization. nih.gov

| Spectroscopic Feature | Binding Energy (eV) | Interpretation |

| P-OH Bonds | 533.0 | Characteristic of the phosphonic acid headgroup before binding. |

| P-O-Ti Bonds | 531.4 | Indicates covalent attachment of the phosphonic acid to the titanium oxide surface. |

| P=O / (P-OH + C-OH) Ratio (Powder) | 0.3 | The theoretical and measured ratio for the unbound phosphonic acid powder. |

| P-O-Ti / P-OH Ratio (Immobilized) | 2.1–2.4 | The significant increase in this ratio confirms the transformation of P-OH bonds to P-O-Ti bonds, signifying successful covalent immobilization. nih.gov |

This robust and reproducible method for protein immobilization forms the basis for advanced biosensing architectures. The reliability of biosensors depends on the controlled and stable organization of biorecognition elements (e.g., enzymes, antibodies) on a transducer surface. nih.gov Organophosphonic acid SAMs provide an ideal platform for this purpose. nih.govacs.org The terminal hydroxyl groups of a (1-hydroxydecyl)phosphonic acid monolayer can be readily functionalized to anchor a wide array of biomolecules. The high packing density and molecular alignment within the SAM help to control the surface concentration and orientation of the immobilized molecules, which is crucial for achieving high sensitivity and specificity in a biosensor. nih.gov

Advanced Analytical and Spectroscopic Methodologies for 1 Hydroxydecyl Phosphonic Acid Characterization

High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Surface Interactions

High-resolution vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in elucidating the molecular structure of (1-hydroxydecyl)phosphonic acid and probing its interactions with surfaces. These techniques provide a molecular fingerprint by detecting the characteristic vibrational modes of the chemical bonds within the molecule.

FTIR spectroscopy is particularly sensitive to the polar functional groups present in (1-hydroxydecyl)phosphonic acid. The analysis of its FTIR spectrum reveals key absorption bands that confirm its structure. For instance, the P=O stretching vibration is typically observed in the range of 1250-1300 cm⁻¹, while P-OH stretching vibrations appear between 800 and 850 cm⁻¹. researchgate.net The C-H stretching modes of the decyl chain are found in the 2800-3000 cm⁻¹ region. researchgate.net

When (1-hydroxydecyl)phosphonic acid forms self-assembled monolayers on metal oxide surfaces, such as aluminum oxide or titanium dioxide, FTIR spectroscopy can reveal the nature of the bonding. The disappearance or significant shift of the P-OH bands, coupled with the appearance of new bands corresponding to P-O-metal bonds, indicates the formation of a covalent linkage between the phosphonic acid headgroup and the surface. researchgate.net The orientation and packing of the alkyl chains within the monolayer can also be inferred from the position and shape of the CH₂ stretching bands. researchgate.netoptica.org For example, well-ordered, all-trans chains exhibit sharp, intense peaks, whereas disordered or gauche-defected chains show broader, less intense absorptions.

Raman spectroscopy offers complementary information, especially for the non-polar alkyl chain. While less commonly reported for this specific compound, Raman is highly sensitive to C-C and C-H vibrations and can provide insights into the conformational order of the decyl chain within a monolayer.

Table 1: Characteristic FTIR Vibrational Frequencies for (1-Hydroxydecyl)phosphonic Acid and its Surface Interactions

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| O-H stretch (hydroxyl group) | ~3200-3500 | Indicates the presence of the hydroxyl group on the decyl chain. |

| C-H stretch (alkyl chain) | ~2850-2960 | Symmetric and asymmetric stretching of CH₂ and CH₃ groups. researchgate.net |

| P=O stretch (free acid) | ~1250-1300 | Stretching of the phosphoryl double bond. researchgate.net |

| P-O-H stretch | ~900-1000 | Bending and stretching vibrations of the phosphonic acid group. nih.gov |

| P-O-Metal stretch | Varies with metal | Indicates covalent bonding to a metal oxide surface. |

Surface Sensitive Techniques (X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)) for Interface Analysis

To understand the chemical composition and bonding at the interface between (1-hydroxydecyl)phosphonic acid and a substrate, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are indispensable.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the top few nanometers of a surface. For a (1-hydroxydecyl)phosphonic acid monolayer, XPS can confirm the presence of phosphorus, carbon, and oxygen on the surface. High-resolution scans of the P 2p, C 1s, and O 1s regions offer detailed insights into the chemical environment of these elements. The binding energy of the P 2p peak can distinguish between the phosphonic acid headgroup and any potential phosphate (B84403) contaminants. nih.gov Analysis of the O 1s spectrum helps to differentiate between oxygen in the substrate, the P=O group, and the P-OH groups, providing evidence for the bonding mechanism (e.g., monodentate, bidentate, or tridentate) to the surface. acs.orgacs.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers extremely high surface sensitivity (top 1-2 nanometers) and detailed molecular information. In the analysis of (1-hydroxydecyl)phosphonic acid monolayers, ToF-SIMS can detect the molecular ion of the acid, as well as characteristic fragments from the alkyl chain and the phosphonic acid headgroup. nih.govnih.gov The detection of fragment ions containing both phosphorus and atoms from the substrate (e.g., TiPOx⁻ on a titanium surface) provides direct evidence of covalent bond formation at the interface. acs.orgnih.gov ToF-SIMS is also highly effective in identifying any surface contamination and can be used to assess the homogeneity of the monolayer. mdpi.comuwo.ca

Table 2: Key Information from Surface Sensitive Techniques for (1-Hydroxydecyl)phosphonic Acid Monolayers

| Technique | Information Provided | Key Findings |

| XPS | Elemental composition, chemical state of elements, bonding mechanism. | Confirms presence of P, C, O. P 2p and O 1s binding energies reveal phosphonate (B1237965) bonding to the surface. nih.govacs.org |

| ToF-SIMS | Molecular fragmentation patterns, direct evidence of surface bonding, contamination detection. | Detection of molecular ions and substrate-containing fragments (e.g., SiPO₃⁻) confirms monolayer formation and covalent attachment. nih.govnih.gov |

Advanced Chromatography Techniques (e.g., LC-MS/MS, Preparative RP-HPLC, Gel Permeation Chromatography) for Purity, Quantification, and Molecular Weight Distribution

Advanced chromatography techniques are essential for the purification, quantification, and characterization of (1-hydroxydecyl)phosphonic acid, both in bulk form and in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of phosphonic acids. phenomenex.com This technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. For (1-hydroxydecyl)phosphonic acid, a suitable LC method, often employing a polar column and a mobile phase with a formic acid modifier, is developed to achieve good retention and peak shape. windows.netphenomenex.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. windows.netphenomenex.com This allows for the accurate quantification of (1-hydroxydecyl)phosphonic acid even at very low concentrations in various samples. eurl-pesticides.eujfda-online.com

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the purification of synthetic (1-hydroxydecyl)phosphonic acid. beilstein-journals.org This technique separates the target compound from impurities based on differences in their hydrophobicity. A C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as phosphoric or formic acid to ensure good peak shape for the acidic analyte. sielc.comsielc.com Fractions are collected and analyzed to isolate the pure (1-hydroxydecyl)phosphonic acid.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, can be used to analyze the molecular weight distribution of oligomers or polymers of (1-hydroxydecyl)phosphonic acid, should they be synthesized. This technique separates molecules based on their size in solution. While less common for the monomeric form, it would be a critical tool for characterizing any polymeric derivatives.

Table 3: Chromatographic Methods for (1-Hydroxydecyl)phosphonic Acid Analysis

| Technique | Application | Typical Conditions |

| LC-MS/MS | Quantification | Polar column (e.g., HILIC), water/acetonitrile mobile phase with formic acid, ESI-MS/MS in MRM mode. windows.netphenomenex.com |

| Preparative RP-HPLC | Purification | C18 column, water/acetonitrile gradient with phosphoric or formic acid. beilstein-journals.orgsielc.com |

| GPC | Molecular Weight Distribution | (For polymeric forms) Appropriate porous gel column and solvent system based on polymer solubility. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (1-hydroxydecyl)phosphonic acid in both solution and solid states.

Solution-State NMR: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the protons in the decyl chain and the proton on the alpha-carbon can be used to confirm the structure. ³¹P NMR is particularly diagnostic for phosphonic acids. huji.ac.il The ³¹P chemical shift for (1-hydroxydecyl)phosphonic acid will be in a characteristic range for phosphonates, and the signal will be a multiplet due to coupling with neighboring protons. nih.govacs.org The chemical shift of the ³¹P nucleus is also sensitive to pH, which can be used to study the acid-base properties of the phosphonic acid group. nih.govahajournals.org

Solid-State NMR: For the characterization of (1-hydroxydecyl)phosphonic acid in self-assembled monolayers or as a bulk solid, solid-state NMR (ssNMR) is a powerful tool. acs.org High-resolution ssNMR techniques, such as magic-angle spinning (MAS), can provide information on the conformation and packing of the molecules in the solid state. nih.gov ³¹P ssNMR can be used to probe the local environment of the phosphonic acid headgroup and its interaction with the surface, providing insights into the bonding geometry. acs.org ¹³C ssNMR can reveal information about the conformational order (e.g., the ratio of trans to gauche conformers) of the alkyl chains within a monolayer. nih.gov

Table 4: NMR Spectroscopic Data for the Characterization of (1-Hydroxydecyl)phosphonic Acid

| Nucleus | NMR Experiment | Information Obtained |

| ¹H | Solution-state | Confirms the structure of the decyl chain and the presence of the α-hydroxy group. |

| ¹³C | Solution-state, Solid-state | Provides information on the carbon skeleton and the conformational order of the alkyl chain in monolayers. nih.gov |

| ³¹P | Solution-state, Solid-state | Confirms the presence of the phosphonic acid group, provides information on its chemical environment and bonding to surfaces, and can be used to determine pKa values. huji.ac.ilnih.govahajournals.org |

Surface Plasmon Resonance (SPR) and Optical Second Harmonic Generation (SHG) for Thin Film and Interfacial Studies

For real-time, label-free analysis of the formation and properties of (1-hydroxydecyl)phosphonic acid thin films and their interactions at interfaces, Surface Plasmon Resonance (SPR) and Optical Second Harmonic Generation (SHG) are highly valuable techniques.

Surface Plasmon Resonance (SPR) is a surface-sensitive optical technique that can monitor the binding of molecules to a metal surface (typically gold) in real-time. By functionalizing a gold SPR sensor with a suitable metal oxide layer, the adsorption kinetics and equilibrium of (1-hydroxydecyl)phosphonic acid self-assembly can be studied. This provides data on the rate of monolayer formation and the stability of the resulting film.

Optical Second Harmonic Generation (SHG) is a nonlinear optical technique that is inherently sensitive to interfaces where inversion symmetry is broken. This makes it an ideal tool for studying the formation of ordered molecular layers, such as self-assembled monolayers of (1-hydroxydecyl)phosphonic acid, on various substrates. optica.org SHG can provide information on the average orientation and ordering of the molecules within the monolayer. optica.org By analyzing the SHG signal as a function of time, the kinetics of monolayer formation can be followed.

Thermogravimetric Analysis (TGA) and Brunauer–Emmett–Teller (BET) for Material Characterization

Thermogravimetric Analysis (TGA) and Brunauer–Emmett–Teller (BET) analysis are important for characterizing the bulk material properties of (1-hydroxydecyl)phosphonic acid and materials modified with it.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For (1-hydroxydecyl)phosphonic acid, TGA can be used to determine its thermal stability and decomposition temperature. When applied to materials functionalized with (1-hydroxydecyl)phosphonic acid, TGA can quantify the amount of the phosphonic acid that is grafted onto the surface based on the mass loss associated with its decomposition.

Brunauer–Emmett–Teller (BET) analysis is a technique used to measure the specific surface area of a material. While not directly analyzing (1-hydroxydecyl)phosphonic acid itself, it is crucial for characterizing the substrate materials (e.g., porous metal oxides) onto which the phosphonic acid is to be adsorbed. The surface area determined by BET is a critical parameter for understanding the loading capacity and coverage of (1-hydroxydecyl)phosphonic acid on a given material.

Computational and Theoretical Investigations of 1 Hydroxydecyl Phosphonic Acid

Density Functional Theory (DFT) Studies on Molecular and Electronic Structures

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry and electronic properties of molecules like (1-Hydroxydecyl)phosphonic acid.

The electronic structure of (1-Hydroxydecyl)phosphonic acid is characterized by the distribution of electron density, which can be visualized through molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For phosphonic acids, the HOMO is often localized on the oxygen atoms of the phosphonic group, indicating their nucleophilic character, while the LUMO is typically distributed over the P-C bond and the alkyl chain.

Table 1: Representative Bond Lengths and Angles in a Phosphonic Acid Headgroup (from general data)

| Parameter | Value |

| P=O Bond Length | ~1.50 Å |

| P-O Bond Length | ~1.54 Å |

| P-C Bond Length | ~1.76 Å |

| O-P-O Bond Angle | ~113° |

| O=P-O Bond Angle | ~112° |

| C-P-O Bond Angle | ~103° |

Note: These are generalized values for a phosphonic acid group and can vary slightly in (1-Hydroxydecyl)phosphonic acid due to the influence of the decyl chain and hydroxyl group. Specific DFT calculations for this molecule would provide more precise values.

Simulation of Adsorption Mechanisms and Interfacial Interactions

The ability of (1-Hydroxydecyl)phosphonic acid to adsorb onto various surfaces is a key aspect of its functionality, particularly in applications like surface modification and corrosion inhibition. Computational simulations, including DFT and molecular dynamics (MD), are pivotal in understanding these adsorption processes at the molecular level.

Simulations have shown that phosphonic acids can adsorb onto metal oxide surfaces, such as titanium dioxide (TiO2) and iron oxides, through different binding modes acs.orgrsc.orgacs.org These modes are primarily:

Monodentate: One oxygen atom of the phosphonic acid group binds to a surface metal atom.

Bidentate: Two oxygen atoms of the phosphonic acid group bind to one or two surface metal atoms. This can be either chelating (binding to the same metal atom) or bridging (binding to two different metal atoms).

Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface.

The preferred adsorption geometry depends on factors like the nature of the surface, the presence of surface hydroxyl groups, and the molecular coverage. acs.org For alkylphosphonic acids, bidentate adsorption is often found to be the most stable configuration on surfaces like anatase TiO2. acs.org The long decyl chain of (1-Hydroxydecyl)phosphonic acid would likely orient away from the surface, forming a self-assembled monolayer (SAM) at sufficient surface coverage.

Interfacial interactions are a combination of covalent bonding between the phosphonic acid group and the surface, as well as non-covalent interactions like hydrogen bonding and van der Waals forces. researchgate.netarxiv.orgbirmingham.ac.uk The hydroxyl group on the decyl chain can also participate in hydrogen bonding, further influencing the packing and orientation of the molecules on the surface.

Elucidation of Reaction Pathways and Energy Barriers via Computational Chemistry

Computational chemistry provides a powerful lens to explore the potential reaction pathways of (1-Hydroxydecyl)phosphonic acid and to quantify the associated energy barriers. These investigations are crucial for understanding its chemical stability and reactivity.

Potential reactions that can be studied computationally include:

Proton Transfer: The phosphonic acid group has two acidic protons, and their transfer to a base or a solvent molecule is a fundamental reaction. Computational methods can model the transition state of this process and calculate the activation energy.

Condensation Reactions: Like other phosphonic acids, (1-Hydroxydecyl)phosphonic acid can undergo condensation to form phosphonic anhydrides. DFT calculations can elucidate the mechanism of this reaction and determine the energy barriers, which are often found to be high, indicating that the direct dimerization is kinetically unfavorable. researchgate.net

Decomposition Pathways: Understanding the thermal and chemical stability of the molecule involves exploring various decomposition pathways. Computational chemistry can identify the weakest bonds in the molecule and predict the most likely fragmentation patterns.

By mapping the potential energy surface for a given reaction, computational studies can identify the minimum energy path from reactants to products, passing through a transition state. The energy difference between the reactants and the transition state is the activation energy barrier, a critical parameter in determining the reaction rate. For instance, studies on similar molecules have elucidated the energy barriers for cycloisomerization reactions catalyzed by phosphoric acids. nih.gov

Prediction of Spectroscopic Properties and Reactivity Parameters (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Computational methods are highly effective in predicting various spectroscopic properties and reactivity parameters of molecules, providing valuable data that can complement experimental findings.

Spectroscopic Properties: DFT and time-dependent DFT (TD-DFT) can be used to predict spectroscopic data such as:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. These can be used to assign experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of NMR-active nuclei like 1H, 13C, and 31P can be calculated, aiding in the interpretation of experimental NMR data.

Reactivity Parameters:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap are fundamental indicators of a molecule's reactivity. libretexts.orgwikipedia.org A small HOMO-LUMO gap generally suggests high reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). youtube.comyoutube.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. libretexts.orgucsb.edu It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) potential. researchgate.netresearchgate.net For (1-Hydroxydecyl)phosphonic acid, the MEP would show a negative potential around the oxygen atoms of the phosphonic and hydroxyl groups, indicating these as likely sites for electrophilic attack.

Table 2: Conceptual Reactivity Parameters Derived from HOMO and LUMO Energies

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of electrophilic power. |

Application of Quantum Chemical Methods to Understand Structure-Function Relationships

Quantum chemical methods provide a fundamental framework for understanding the relationship between the molecular structure of (1-Hydroxydecyl)phosphonic acid and its observed functions. By calculating and analyzing its electronic and structural properties, a direct link can be established to its macroscopic behavior.

For example, the strong binding of the phosphonic acid headgroup to metal oxide surfaces, as predicted by DFT calculations, explains its effectiveness as a surface modifier and adhesion promoter. The calculated adsorption energies and preferred binding modes can be correlated with experimental observations of surface coverage and stability.

Similarly, the analysis of frontier molecular orbitals and the molecular electrostatic potential helps to rationalize the molecule's role in chemical reactions and interactions. researchgate.netnih.govmdpi.com The nucleophilic character of the oxygen atoms, as indicated by the HOMO and MEP, is consistent with their ability to coordinate to metal ions and participate in hydrogen bonding.

In essence, quantum chemical methods bridge the gap between the atomic-scale structure and the functional properties of (1-Hydroxydecyl)phosphonic acid. They provide a predictive capability that can guide the design of new molecules with tailored properties for specific applications, such as improved corrosion inhibitors or more effective surface modifiers.

Future Research Directions and Emerging Paradigms for 1 Hydroxydecyl Phosphonic Acid

Development of Novel Synthetic Strategies for Tailored (1-Hydroxydecyl)phosphonic Acid Structures

Future synthetic efforts will likely focus on achieving greater control over the molecular architecture of (1-hydroxydecyl)phosphonic acid and its derivatives. The development of stereoselective and regioselective synthetic routes is paramount for producing molecules with precisely defined properties.

One promising avenue is the advancement of organocatalytic methods for the asymmetric synthesis of α-hydroxyphosphonates. nih.gov For instance, the cross-aldol reaction between decanal (B1670006) and α-ketophosphonates, facilitated by chiral organocatalysts like quinine-derived primary amines, could yield enantiomerically pure β-formyl-α-hydroxyphosphonates, which can be further transformed into the desired (1-hydroxydecyl)phosphonic acid. nih.gov Another key strategy involves the hydrophosphonylation of decanal, where a P-H bond is added across the carbonyl group. Establishing enantioselective versions of this reaction, perhaps using chiral metal-ligand complexes, would provide direct access to chiral (1-hydroxydecyl)phosphonic acid. us.es

Furthermore, post-synthesis modification of the decyl chain or the hydroxyl group will enable the creation of a library of tailored molecules. These "second-generation" derivatives could incorporate additional functionalities, such as photoswitches, redox-active moieties, or recognition sites, to impart specific functions.

Table 1: Emerging Synthetic Strategies and Their Potential

| Synthetic Strategy | Key Reagents/Catalysts | Potential Outcome |

| Asymmetric Aldol Reaction | Decanal, α-ketophosphonates, Chiral primary amine catalysts (e.g., 9-amino-9-deoxy-epi-quinine) | High enantioselectivity for chiral α-hydroxyphosphonate precursors. nih.gov |

| Enantioselective Hydrophosphonylation | Decanal, Phosphorous acid/esters, Chiral metal-ligand complexes | Direct synthesis of enantiomerically enriched (1-hydroxydecyl)phosphonic acid. us.es |

| Palladium-Catalyzed C-C Bond Formation | Aryl boronic acids, α-hydrazono phosphonates, Pd(II) catalysts with chiral ligands | Access to α-aryl derivatives, introducing aromatic functionality. us.es |

| Post-Synthesis Functionalization | Standard protecting group and coupling chemistry | Introduction of responsive units (e.g., photoswitches, fluorophores) onto the alkyl chain or hydroxyl group. |

Exploration of Advanced Supramolecular Assemblies and Hybrid Materials Incorporating the (1-Hydroxydecyl)phosphonic Acid Moiety

The amphiphilic nature of (1-hydroxydecyl)phosphonic acid, with its hydrophilic phosphonic acid head and hydrophobic decyl tail, makes it an excellent building block for creating complex supramolecular structures. nih.gov Future research will delve into controlling the self-assembly of these molecules in various solvents to form nanostructures like micelles, vesicles, or fibrous gels. nih.govrsc.org The phosphonic acid group's capacity for strong hydrogen bonding is a key driver in forming these ordered assemblies. nih.gov

A significant area of exploration is the development of stimuli-responsive gels. By incorporating moieties sensitive to external triggers like pH, light, or temperature, it is possible to create materials that undergo reversible gel-sol transitions. nih.govrsc.org For example, integrating a pH-sensitive group could lead to assemblies that disassemble in acidic environments. nih.gov

Moreover, (1-hydroxydecyl)phosphonic acid can serve as a crucial component in hybrid organic-inorganic materials. nih.govrsc.org The phosphonic acid group binds strongly to metal oxide nanoparticles and surfaces, allowing for the creation of functionalized nanoparticles or layered hybrid structures. researchgate.netresearchgate.net These materials could combine the properties of the inorganic core (e.g., magnetic, optical) with the functionality of the organic shell, leading to applications in sensing, catalysis, and proton-conducting membranes. rsc.org

Integration into Next-Generation Catalytic Systems with Enhanced Selectivity and Efficiency

The phosphonic acid group is an effective anchor for immobilizing molecular catalysts onto solid supports, such as silica (B1680970) or metal oxides like titania (TiO2) and zirconia (ZrO2). nrel.govacs.orgphosphonics.com This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. phosphonics.com Future work will focus on using (1-hydroxydecyl)phosphonic acid as a linker to graft catalytically active metal complexes onto these supports.

A particularly promising direction is the creation of bifunctional acid-metal catalysts. nrel.govosti.gov By modifying the support of a noble metal catalyst (e.g., Platinum) with (1-hydroxydecyl)phosphonic acid, it is possible to introduce tunable Brønsted acid sites in close proximity to the metal sites. nrel.govosti.gov Such catalysts are of great interest for reactions like the hydrodeoxygenation (HDO) of biomass-derived oxygenates, where both metal and acid functions are required for efficient conversion. nrel.gov The strength of the Brønsted acidity can be tuned by modifying the structure of the phosphonic acid ligand, allowing for optimization of catalytic performance. nrel.gov

Table 2: Potential Catalytic Applications

| Catalytic System | Role of (1-Hydroxydecyl)phosphonic Acid | Target Reaction Type | Potential Advantage |

| Immobilized Homogeneous Catalyst | Anchoring ligand for metal complexes on a solid support (e.g., silica). phosphonics.com | Esterification, cyclisation, hydrolysis. phosphonics.com | Catalyst recyclability, reduced metal leaching, simplified product purification. |

| Bifunctional Pt/TiO₂ Catalyst | Surface modifier providing Brønsted acid sites near Pt nanoparticles. nrel.govosti.gov | Hydrodeoxygenation (HDO) of biomass. nrel.gov | Enhanced reaction rates and selectivity by creating a synergistic effect between acid and metal sites. nrel.gov |

| Solid Acid Catalyst | The active catalytic site when grafted onto a support material. phosphonics.com | Rearrangements, protection/deprotection reactions. phosphonics.com | Replacement for corrosive homogeneous acids, offering high stability and ease of handling. phosphonics.com |

Design of Smart Interfacial Materials with Tunable Responses Enabled by (1-Hydroxydecyl)phosphonic Acid Surface Modification

Phosphonic acids are known to form robust, well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including titanium oxide (TiO₂), indium tin oxide (ITO), and zinc oxide (ZnO). nih.govmdpi.commdpi.com The (1-hydroxydecyl)phosphonic acid molecule is an ideal candidate for this purpose, offering a strong phosphonate (B1237965) anchor, a defined alkyl spacer, and a terminal hydroxyl group for further functionalization.

Future research will focus on creating "smart" surfaces whose properties can be actively tuned. The terminal hydroxyl group of a (1-hydroxydecyl)phosphonic acid SAM can serve as a chemical handle to attach other molecules, such as proteins, polymers, or photosensitive chromophores. nih.gov This allows for the precise engineering of surface properties like wettability, adhesion, and biocompatibility. mdpi.com For example, by grafting temperature-responsive polymers, one could create surfaces that switch between hydrophilic and hydrophobic states with changes in temperature.

These tunable surfaces have significant potential in various fields. In biomedical applications, SAMs on titanium implants can be modified to improve osseointegration and control protein adsorption. mdpi.comnih.gov In organic electronics, modifying the surface of transparent conductive oxides like ITO with phosphonic acid SAMs can tune the work function and improve charge injection/extraction efficiency in devices like OLEDs and organic photovoltaics. nih.govacs.org The ability to create patterned SAMs, for instance through techniques like photolithography, opens the door to fabricating microarrays and biosensors on these modified surfaces. nih.gov

Table 3: Smart Interfacial Materials and Applications

| Substrate | Surface Modification | Tunable Property | Potential Application |

| Titanium (Ti) / TiO₂ | SAM of (1-hydroxydecyl)phosphonic acid, followed by grafting of biomolecules. mdpi.comnih.gov | Wettability, Protein Adsorption, Biocompatibility. mdpi.com | Improved osseointegration of dental and orthopedic implants. nih.gov |

| Indium Tin Oxide (ITO) | SAM of (1-hydroxydecyl)phosphonic acid and its derivatives. nih.govacs.org | Surface Work Function, Surface Energy. nih.govacs.org | Enhanced performance and stability of organic light-emitting diodes (OLEDs) and solar cells. nih.gov |

| Zirconium Oxide (ZrO₂) | Highly ordered SAM of (1-hydroxydecyl)phosphonic acid. acs.org | Interfacial Charge Transfer, Molecular Recognition. | Development of high-sensitivity chemical sensors and biosensors. nih.gov |

| Hafnium Oxide (HfO₂) | Hybrid dielectric layer using a SAM on the oxide. aip.orgrsc.org | Capacitance, Leakage Current. aip.org | Low-voltage, high-performance organic field-effect transistors (OFETs) for flexible electronics. rsc.org |

Q & A

Basic: What experimental parameters should be prioritized when evaluating the retarded acid performance of (1-hydroxydecyl)phosphonic acid (HEDP) in sandstone dissolution studies?

Methodological Answer:

- Key Parameters : Measure acidity (pH), dissolution rates of core-powder (e.g., via ICP-OES), and corrosivity (using weight-loss assays on metal coupons).

- Scale Prevention : Assess via static scale inhibition tests under simulated reservoir conditions.